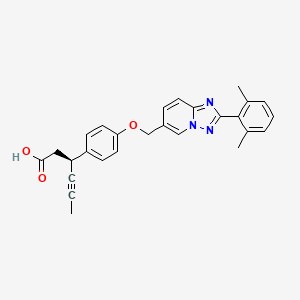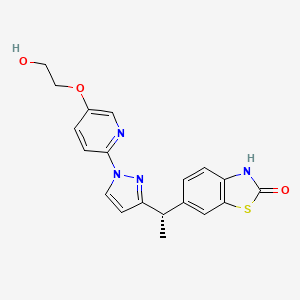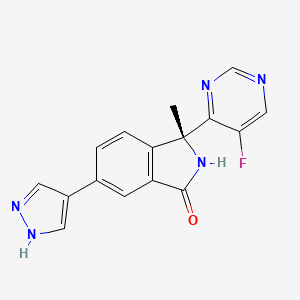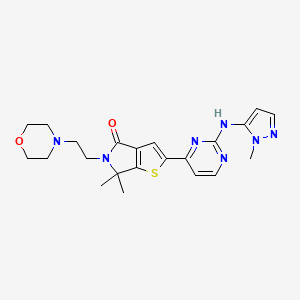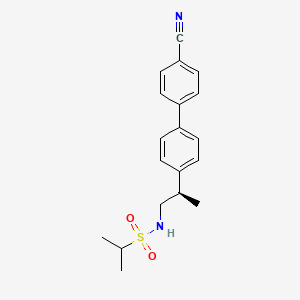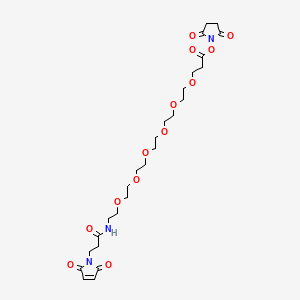
Mal-amido-PEG6-NHS
Overview
Description
Mal-amido-PEG6-NHS is a polyethylene glycol (PEG) linker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .
Mechanism of Action
Target of Action
Mal-amido-PEG6-NHS, also known as 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve specific functional outcomes.
Mode of Action
The compound contains a maleimide group and an NHS ester. The NHS ester in the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
The compound operates within the biochemical pathways involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By forming covalent bonds with thiol groups, it enables the connection of these biomolecules with a thiol . This can affect various biochemical pathways depending on the specific biomolecules involved.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the formation of a covalent bond between the maleimide group of the compound and a thiol group on a biomolecule . This enables the connection of the biomolecule with a thiol, which can have various molecular and cellular effects depending on the specific biomolecule involved.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5 , and the NHS ester reacts with primary amine groups at pH 710 . The compound is sensitive to moisture and temperature, and is typically stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The NHS ester of Mal-amido-PEG6-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines and thiol groups. The NHS ester reacts with primary amines, while the maleimide group reacts with thiol groups . This allows for the formation of covalent bonds with biomolecules, which can influence their function.
Temporal Effects in Laboratory Settings
It is known that the compound is used for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG6-NHS involves the reaction of a PEG chain with a maleimide group and an NHS esterThe reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG6-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether linkages.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds.
Conditions: Reactions typically occur at pH 6.5-7.5 for maleimide-thiol reactions and pH 7-10 for NHS-amine reactions.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Linkages: Formed from the reaction of maleimide with thiol groups.
Scientific Research Applications
Mal-amido-PEG6-NHS is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of bioconjugates for targeted therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Comparison with Similar Compounds
Mal-amido-PEG6-NHS is unique due to its combination of a maleimide group and an NHS ester, which allows for dual reactivity with both amines and thiols. Similar compounds include:
Mal-PEG-NHS ester: Contains a shorter PEG spacer.
Mal-PEG-PFP ester: Uses pentafluorophenyl (PFP) ester instead of NHS ester.
Mal-PEG-amine: Contains an amine group instead of an NHS ester
These compounds share similar reactivity but differ in their functional groups and spacer lengths, offering a range of options for specific applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCPTIUOZBWCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


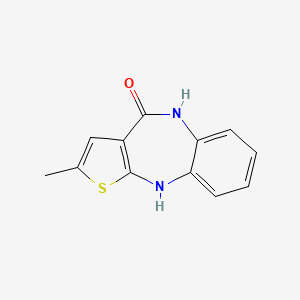
![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)
